molecular formula C10H12OS B7993425 S-3,5-Dimethylphenylthioacetate

S-3,5-Dimethylphenylthioacetate

Cat. No.: B7993425
M. Wt: 180.27 g/mol
InChI Key: AEYWKWUCVYDERD-UHFFFAOYSA-N
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Description

S-3,5-Dimethylphenylthioacetate is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.267 g/mol It is characterized by the presence of a thiophenol group substituted with two methyl groups at the 3 and 5 positions, and an acetyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3,5-Dimethylphenylthioacetate typically involves the acetylation of 3,5-dimethylthiophenol. One common method is the Friedel-Crafts acylation reaction, where 3,5-dimethylthiophenol reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts acylation process to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

S-3,5-Dimethylphenylthioacetate undergoes various types of chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

S-3,5-Dimethylphenylthioacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-3,5-Dimethylphenylthioacetate involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic acyl substitution reactions, while the thiophenol group can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylthiophenol: Lacks the acetyl group, making it less reactive in acylation reactions.

    2,5-Dimethylthiophenol: Has a different substitution pattern, leading to different chemical properties.

    3,5-Dimethylphenol: Contains a hydroxyl group instead of a thiophenol group, resulting in different reactivity.

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

S-(3,5-dimethylphenyl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-7-4-8(2)6-10(5-7)12-9(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYWKWUCVYDERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)SC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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